Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclopropyl group, a dioxaborolane ring, and a trifluoromethylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under specific conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane.
Attachment of the Trifluoromethylbenzyl Moiety: This step involves the use of trifluoromethylbenzyl halides in nucleophilic substitution reactions.
Formation of the Carbamic Acid Ester: The final step involves the esterification of carbamic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethylbenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The dioxaborolane ring and trifluoromethylbenzyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylboronic acid pinacol ester
- 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester is unique due to its combination of a cyclopropyl group, a dioxaborolane ring, and a trifluoromethylbenzyl moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C22H31BF3NO4 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C22H31BF3NO4/c1-19(2,3)29-18(28)27(17-8-9-17)13-14-10-15(22(24,25)26)12-16(11-14)23-30-20(4,5)21(6,7)31-23/h10-12,17H,8-9,13H2,1-7H3 |
InChI Key |
LLBMRYAADNNUOL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)CN(C3CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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